

A Comparative Guide to 3-Hydroxypristanoyl-CoA Metabolism Across Species

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Compound of Interest

Compound Name: 3-Hydroxypristanoyl-CoA

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This guide provides a detailed comparison of the metabolic pathway involving **3-hydroxypristanoyl-CoA**, a key intermediate in the degradation of branched-chain fatty acids like phytanic acid and pristanic acid. Understanding the species-specific differences in this peroxisomal β -oxidation pathway is crucial for toxicology studies, drug development, and for elucidating the pathophysiology of related metabolic disorders.

Introduction to 3-Hydroxypristanoyl-CoA Metabolism

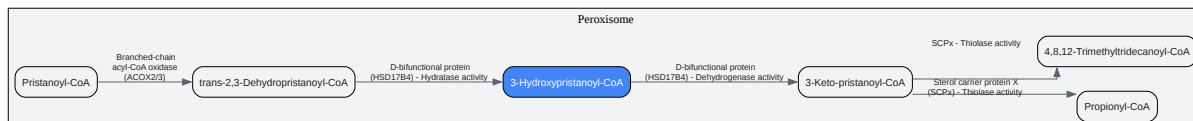
The breakdown of the branched-chain fatty acid pristanic acid occurs primarily within peroxisomes via a modified β -oxidation pathway. Unlike straight-chain fatty acids, the methyl branches on pristanic acid necessitate a specific set of enzymes. **3-Hydroxypristanoyl-CoA** is a central intermediate in this pathway, formed by the hydration of trans-2,3-dehydropristanoyl-CoA. Its subsequent dehydrogenation is a critical step for the continued degradation of the fatty acid chain. The efficiency of this metabolic process can vary between species, impacting their susceptibility to the accumulation of toxic metabolites.

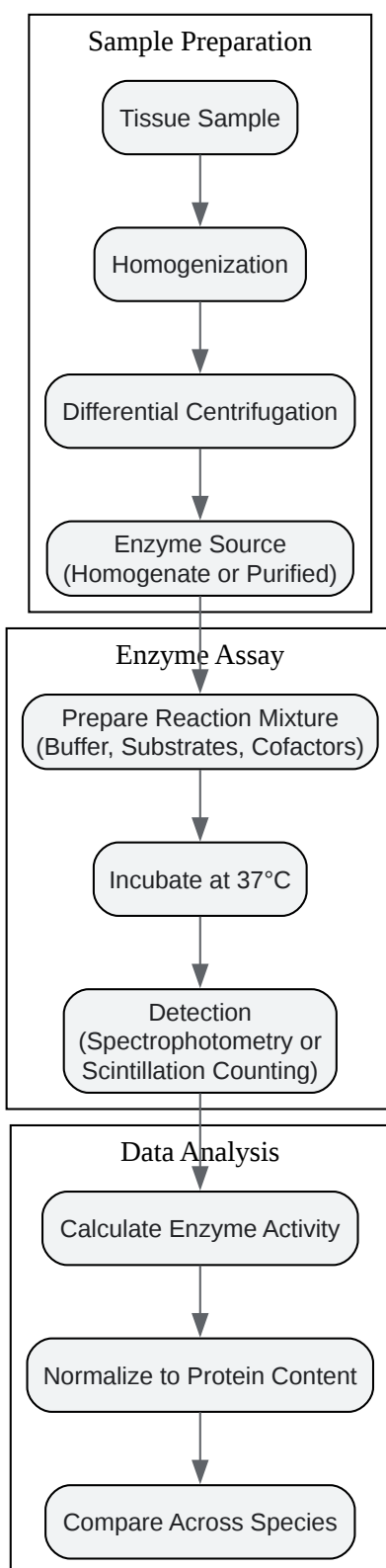
The Core Metabolic Pathway

The metabolism of pristanic acid to shorter-chain fatty acids involves a series of enzymatic reactions within the peroxisome. The key steps leading to and from **3-hydroxypristanoyl-CoA**

are catalyzed by a multifunctional enzyme known as D-bifunctional protein (DBP).

Signaling Pathway of Pristanoyl-CoA β -Oxidation





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